molecular formula C15H21NO3S B032281 2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt CAS No. 54136-26-4

2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt

Cat. No. B032281
CAS RN: 54136-26-4
M. Wt: 295.4 g/mol
InChI Key: XTNXDHCAMPMVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related indolium compounds often involves multi-step organic reactions including alkylation, sulfonation, and coupling reactions. For instance, the synthesis of a highly water-soluble tetrazolium salt was achieved through sulfonation, diazotization, coupling, and oxidation processes, showcasing a potential methodology that could be adapted for the synthesis of indolium salts (W. Rui, 2010). Similarly, the preparation of 1,3-dibutyl-2,4,5-trimethyl-imidazolium salts via alkylation and subsequent reactions hints at the versatility and complexity of synthesizing substituted indolium salts (T. Peppel & M. Köckerling, 2010).

Molecular Structure Analysis

The molecular structure of indolium derivatives is characterized by spectroscopic methods such as UV-VIS, IR, and NMR, providing insights into their electronic and spatial configuration. For example, the characterization of 3-H-indolo-2-dimethinehemicyanine dyes revealed structural insights based on NMR data, showing electron delocalization through the cationic polymethine chain, which is a feature of hemicyanine dyes (C. Gaspar, I. Panea & I. Bâldea, 2007).

Chemical Reactions and Properties

Indolium salts participate in various chemical reactions, offering a wide range of chemical properties. The reaction of 2,3,3-trimethyl-3H-indole with haloacetic acid amides, for example, leads to the formation of indolium salts that can convert into imidazo[1,2-a]indol-2-one derivatives, demonstrating their reactivity and potential for generating a diverse array of compounds (Yu. A. Degutis, A. A. Schachkus & A. G. Urbonavichyus, 1985).

Physical Properties Analysis

The physical properties of indolium salts, such as solubility, crystal structure, and thermal stability, are crucial for their applications. The crystal structure and solubility of such salts can be determined through X-ray diffraction and solvatochromic behavior studies, which help in understanding their aggregation behavior in solution (Hans v Berlepsch & C. Böttcher, 2015).

Chemical Properties Analysis

The chemical properties of indolium salts, including their reactivity, catalytic activity, and potential as ionic liquids, have been extensively studied. For example, new and novel ionic liquids based on 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate have been developed as recyclable and eco-benign catalysts for chemoselective protection and deprotection reactions, showcasing the versatility and utility of indolium-based compounds in synthetic chemistry (N. G. Khaligh, 2011).

Scientific Research Applications

  • Synthesis of Derivatives : It can be used to synthesize methyl derivatives of pyrimido[1,2-a]indol-2-one, which can be interconverted with acids and bases (Shachkus & Degutite, 1986).

  • Formation of Salts : The reaction of 2,3,3-trimethyl-3H-indole with haloacetic acid amides forms 1-carbamoylmethyl-2,3,3-trimethyl-3H-indolium salts, convertible into imidazo[1,2-a]indol-2 (Degutis et al., 1985).

  • Chemical Research Synthesis : 1-carbamoylmethyl-2,3,3-trimethyl-3H-indolium chloride is useful in synthesizing various derivatives, such as 9a-(2-arylethenyl)-1,2,3,9a-tetrahydro-9H-imidazo[1,2-a]-indol-2-ones (Šačkus et al., 2000).

  • Pharmaceutical Applications : Indolium and benzothiazolium pentamethine salts display high affinity for sulphated steroids, like cholesterol sulphate, and might inhibit breast carcinoma growth in mouse models (Kejík et al., 2015).

  • Optical Activity & Charge Carriers : Polymethine dyes synthesized from 2,3,3-trimethyl-3H-indolium can exhibit second-order nonlinear optical activity and can photochemically generate mobile charge carriers (Khokhlova et al., 2004).

  • Halide Sensing : The immobilized indolium salt in a Quattro copolymer sensor is sensitive to modest bromide and iodide concentrations, potentially allowing continuous monitoring of halides in industrial and medical applications (Geddes, 2000).

  • Corrosion Inhibition : Newly synthesized indolium-based ionic liquids with bromide as an anionic head are more efficient in inhibiting mild steel corrosion than those with iodide (Ahmed et al., 2019).

properties

IUPAC Name

4-(2,3,3-trimethylindol-1-ium-1-yl)butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-12-15(2,3)13-8-4-5-9-14(13)16(12)10-6-7-11-20(17,18)19/h4-5,8-9H,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNXDHCAMPMVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440117
Record name SBB042435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt

CAS RN

54136-26-4
Record name SBB042435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt
Reactant of Route 2
Reactant of Route 2
2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt
Reactant of Route 3
2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt
Reactant of Route 4
2,3,3-Trimethyl-1-(4-sulfobutyl)-indolium, inner salt

Citations

For This Compound
1
Citations
O Zavoiura - 2018 - edoc.hu-berlin.de
Detection of nucleic acids is one of the most reliable methods for the identification of bacterial and viral species in biological samples. Oligonucleotide-templated reactions (OTRs) that …
Number of citations: 5 edoc.hu-berlin.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.